Scillarenin
Overview
Description
Scillarenin is a cardiac glycoside isolated from the red variety of squill (Scilla maritima). It is a bioactive compound with a specific structure that has been elucidated through various chemical analyses. The compound is obtained by acid hydrolysis, which yields D-glucose and the anhydrogenin scillaridin, and by enzymatic degradation to the true aglycone scillarenin .
Synthesis Analysis
The synthesis of scillarenin involves a multi-step process starting from 15α-hydroxy-cortexone. Through a series of specific and selective reactions, the pregnane side chain is modified to form a pyrone ring structure. The synthesis preserves the 3-oxo-4(5)-dehydro structure and the 14(15)-double bond, which are crucial for the biological activity of scillarenin. The intermediate compounds, such as 14-anhydro-scillarenone, are further processed through reactions like bromination and hydrogenolytic elimination to yield scillarenin .
Molecular Structure Analysis
Scillarenin's molecular structure has been characterized by various spectroscopic methods, including UV, IR, and NMR spectroscopy. These analyses have helped in identifying the oxygenated compounds derived from scillarenin and its analogs when transformed by Rhizopus species. The structure elucidation has revealed the presence of hydroxy compounds, dehydroscillarenone, and various other derivatives, which are classified as bufa-tri-, -tetra-, and -pentaenolides .
Chemical Reactions Analysis
Scillarenin and its derivatives undergo a range of chemical reactions, including oxygenation and acetylation, when incubated with certain fungi like Rhizopus arrhizus and Rhizopus nigricans. These reactions lead to the formation of new compounds with different degrees of hydroxylation and acetylation, which may have implications for their biological activity and potential therapeutic uses .
Physical and Chemical Properties Analysis
The physical and chemical properties of scillarenin are closely related to its structure. As a cardiac glycoside, it exhibits specific interactions with biological membranes and enzymes, which are essential for its antiviral activity. Scillarenin selectively inhibits the replication of picornaviruses, particularly rhinovirus, without affecting the synthesis of macromolecules in host cells. Its mode of action is not through direct inactivation of the virus but rather through inhibition of virus replication during the latter half of the latent period. The RNA synthesized in the presence of scillarenin has the same sedimentation coefficient as normal viral RNA but with reduced infectivity .
Scientific Research Applications
Blood-Brain Barrier Modulation
Scillarenin has been identified as a potential candidate for modulating the blood-brain barrier (BBB). This application is particularly relevant for enhancing drug delivery to the brain, especially in the context of brain tumors and neurological diseases. The compound has been shown to inhibit P-glycoprotein, a major component of the BBB, thereby potentially enhancing the permeability of the BBB to therapeutic agents. This feature could be instrumental in improving the efficacy of treatments for brain diseases (Mahringer et al., 2009).
Scientific Cyberinfrastructure Sustainability
Scillarenin's potential applications extend into the realm of scientific cyberinfrastructure (SCI), particularly in understanding the roles of financing structures and property rights in SCI sustainability. This application is crucial in comprehending how to establish persistent and effective SCI, which is foundational to the modern scientific enterprise and open science. The study of SCI sustainability, where scillarenin could play a role, focuses on enabling conversations based on existing data to derive axioms that help explain and predict the sustainability of SCI (Allard & Allard, 2018).
Science of Team Science
In the context of the Science of Team Science (SciTS), scillarenin's role could be implicit in the understanding of how scientific teams function, an area increasingly crucial in addressing complex challenges in science and society. This field has grown with the goal of empirically addressing questions from funding agencies, administrators, and scientists regarding the value of team science and strategies for successfully leading, engaging in, facilitating, and supporting science teams. The potential influence of compounds like scillarenin in this context might be indirect but can be part of the broader inquiry into effective scientific collaborations (Hall et al., 2018).
Facilitating Axonal Regeneration and Synapse Formation
Safety And Hazards
When handling Scillarenin, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
properties
IUPAC Name |
5-[(3S,8R,9S,10R,13R,14S,17R)-3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pyran-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O4/c1-22-10-7-17(25)13-16(22)4-5-20-19(22)8-11-23(2)18(9-12-24(20,23)27)15-3-6-21(26)28-14-15/h3,6,13-14,17-20,25,27H,4-5,7-12H2,1-2H3/t17-,18+,19-,20+,22-,23+,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUOVMIMOCJILI-KFZANIOBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(C=C1CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=COC(=O)C=C5)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60878661 | |
Record name | Scillarenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Scillarenin | |
CAS RN |
465-22-5 | |
Record name | Scillarenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=465-22-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Scillarenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000465225 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Scillarenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60878661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCILLARENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XIA96RSL6E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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